molecular formula C9H14O3 B3046712 2-(Oxan-4-yl)cyclopropane-1-carboxylic acid CAS No. 1278662-40-0

2-(Oxan-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B3046712
CAS No.: 1278662-40-0
M. Wt: 170.21
InChI Key: HHKACNPIXDCNTQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(oxan-4-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-9(11)8-5-7(8)6-1-3-12-4-2-6/h6-8H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKACNPIXDCNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501191710
Record name Cyclopropanecarboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1278662-40-0
Record name Cyclopropanecarboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1278662-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(Oxan-4-yl)cyclopropane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a tetrahydropyran derivative, followed by carboxylation. The reaction conditions typically include the use of a strong base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(Oxan-4-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

2-(Oxan-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring and carboxylic acid group can interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 2-(Oxan-4-yl)cyclopropane-1-carboxylic acid
  • Synonyms: 2-(Tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid, EN300-343892 .
  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21 g/mol
  • CAS Number : 1278662-40-0 , 2059908-29-9 (trans isomer) .

Key Features :

  • Contains a cyclopropane ring fused with a tetrahydro-2H-pyran (oxane) moiety.
  • Potential applications include pharmaceutical intermediates or ligands in catalysis due to its rigid structure .

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Structural and Physicochemical Properties

The table below highlights critical differences in substituents, molecular properties, and applications:

Compound Name Substituent Molecular Formula CAS Number Key Properties/Applications References
This compound Oxan-4-yl C₉H₁₄O₃ 1278662-40-0 Pharmaceutical intermediate potential; rigid, polar structure
1-Aminocyclopropane-1-carboxylic acid (ACC) Amino C₄H₇NO₂ 22071-15-4 Ethylene biosynthesis precursor in plants; low mammalian toxicity (oral LD₅₀: 64 g/kg in rats)
trans-2-cyanocyclopropanecarboxylic acid Cyano C₅H₅NO₂ 39891-82-2 High reactivity due to nitrile group; used in synthetic chemistry
rac-(1R,2R)-2-fluorocyclopropane-1-carboxylic acid Fluoro C₄H₅FO₂ 105919-34-4 Electronic effects from fluorine; potential chiral building block
2-(1-Ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid Pyrazole C₉H₁₂N₂O₂ N/A 95% purity; heterocyclic substituent enhances solubility

Biological Activity

2-(Oxan-4-yl)cyclopropane-1-carboxylic acid, also known as (1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid, is a bicyclic compound characterized by its cyclopropane ring and oxane (tetrahydrofuran) moiety. The presence of a carboxylic acid functional group significantly influences its biological activity, particularly in metabolic pathways and enzyme interactions. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The structural configuration of this compound is crucial for its biological interactions. The (1R,2S) stereochemistry plays a vital role in determining how the compound interacts with various biological targets.

Property Details
Molecular FormulaC₈H₁₄O₃
Molecular Weight158.20 g/mol
Functional GroupsCarboxylic acid
Stereochemistry(1R,2S)

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. The carboxylic acid group is often associated with modulation of enzyme activity and cellular signaling pathways.

Enzyme Modulation

Studies have shown that this compound can influence enzyme kinetics, particularly in metabolic regulation. For instance, it may act as an inhibitor or activator for specific enzymes involved in metabolic pathways.

Antiproliferative Effects

Recent investigations have highlighted the compound's potential antiproliferative effects against various cancer cell lines. For example, compounds with similar structural features have demonstrated effective inhibition of U937 human myeloid leukemia cells without exhibiting cytotoxicity on normal cells .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Antiproliferative Activity :
    • Objective : To evaluate the inhibitory effects on U937 cell proliferation.
    • Findings : The compound showed promising results in inhibiting cell growth while maintaining low cytotoxicity levels .
  • Enzyme Interaction Studies :
    • Objective : To assess the interaction with metabolic enzymes.
    • Findings : Computational docking studies indicated high binding affinities to enzymes involved in metabolic regulation, suggesting potential therapeutic applications .
  • Structure-Activity Relationship (SAR) :
    • Objective : To understand how structural variations affect biological activity.
    • Findings : Variations in the oxane and cyclopropane moieties significantly influenced the compound's binding affinity and biological efficacy .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is presented:

Compound Name Structure Features Biological Activity
2-(oxan-4-yl)propanoic acidSimilar oxane structureEnzyme modulation
Cyclopropane acetic acidCyclopropane coreAnti-inflammatory properties
3-hydroxycyclopropane carboxylic acidHydroxyl group additionAntimicrobial effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Oxan-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
2-(Oxan-4-yl)cyclopropane-1-carboxylic acid

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